molecular formula C49H87NO4 B12283745 N-Lignoceroyl-D-sphingosine 1-benzoate

N-Lignoceroyl-D-sphingosine 1-benzoate

Cat. No.: B12283745
M. Wt: 754.2 g/mol
InChI Key: UGXMIJNTDRLPDS-WUHPQKATSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Lignoceroyl-D-sphingosine 1-benzoate involves the acylation of sphingosine with lignoceric acid (tetracosanoic acid) followed by esterification with benzoic acid. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide and ester bonds .

Industrial Production Methods

the general principles of large-scale lipid synthesis, including the use of automated synthesizers and optimized reaction conditions, can be applied to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

N-Lignoceroyl-D-sphingosine 1-benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-Palmitoyl-D-sphingosine 1-benzoate
  • N-Stearoyl-D-sphingosine 1-benzoate
  • N-Oleoyl-D-sphingosine 1-benzoate

Uniqueness

N-Lignoceroyl-D-sphingosine 1-benzoate is unique due to its long lignoceric acid chain, which imparts distinct biophysical properties compared to other sphingosine derivatives. This long chain length enhances its ability to influence membrane fluidity and lipid raft formation, making it particularly valuable for studying membrane dynamics and developing lipid-based drug delivery systems .

Properties

Molecular Formula

C49H87NO4

Molecular Weight

754.2 g/mol

IUPAC Name

[(E)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] benzoate

InChI

InChI=1S/C49H87NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-39-43-48(52)50-46(44-54-49(53)45-40-36-35-37-41-45)47(51)42-38-33-31-29-27-25-16-14-12-10-8-6-4-2/h35-38,40-42,46-47,51H,3-34,39,43-44H2,1-2H3,(H,50,52)/b42-38+

InChI Key

UGXMIJNTDRLPDS-WUHPQKATSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC(=O)C1=CC=CC=C1)C(/C=C/CCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC(=O)C1=CC=CC=C1)C(C=CCCCCCCCCCCCCC)O

Origin of Product

United States

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